molecular formula C27H27N7O3 B3004365 1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1207030-51-0

1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3004365
CAS No.: 1207030-51-0
M. Wt: 497.559
InChI Key: KEGNTKQCAYWTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted with a 4-oxo-1,4-dihydroquinoline-3-carboxamide group and a pyrazolo[3,4-d]pyrimidinone moiety linked via an ethyl bridge to a 2-methylbenzyl substituent.

Properties

IUPAC Name

1-ethyl-7-methyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O3/c1-4-32-15-22(23(35)20-10-9-18(3)31-25(20)32)26(36)28-11-12-34-24-21(13-30-34)27(37)33(16-29-24)14-19-8-6-5-7-17(19)2/h5-10,13,15-16H,4,11-12,14H2,1-3H3,(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGNTKQCAYWTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1207030-51-0) is a novel synthetic derivative exhibiting potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple pharmacophoric elements, contributing to its biological activity. Its chemical formula is C25H30N4O3C_{25}H_{30}N_4O_3, and it includes various functional groups such as amides and oxo groups that are often associated with biological activity.

Research indicates that this compound acts primarily as a kinase inhibitor , selectively targeting cyclin-dependent kinases (CDKs). CDKs are crucial for regulating cell cycle progression and are often hyperactivated in cancer cells. By inhibiting these kinases, the compound may prevent uncontrolled cell proliferation associated with malignancies.

Key Mechanisms:

  • Inhibition of CDK Activity : The compound has shown significant potency in inhibiting specific CDKs, which could lead to reduced tumor growth and improved outcomes in cancer therapy .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting the expression of inflammatory mediators such as COX enzymes .

Anticancer Activity

Studies have highlighted the compound's potential in treating various cancers. It has been noted for its effectiveness against:

  • Solid Tumors : Preclinical models suggest that the compound can significantly inhibit the growth of solid tumors by inducing apoptosis in cancer cells.
  • Hematological Malignancies : Its selective inhibition of CDKs may also be beneficial in treating blood cancers like multiple myeloma .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can:

  • Reduce Prostaglandin E Production : This effect is critical as prostaglandins are key mediators in inflammatory responses.
  • Inhibit COX Enzymes : The compound's ability to inhibit COX-2 over COX-1 suggests a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

StudyFindings
In vitro Study on Cancer Cell Lines Demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value lower than that of standard chemotherapeutics .
Anti-inflammatory Assays Showed ED50 values comparable to indomethacin, indicating strong anti-inflammatory effects through COX inhibition .
Mechanistic Studies Confirmed selective inhibition of CDK activity leading to cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Naphthyridine Carboxamide Family

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., compound 67 from ) share the 4-oxo-naphthyridine-3-carboxamide backbone with the target compound. Key differences include:

  • Substituents: Compound 67 incorporates a bulky 3,5-dimethyladamantyl group at the N3 position and a pentyl chain at the 1-position, whereas the target compound features a 2-methylbenzyl-pyrazolo-pyrimidinone side chain.
  • Synthesis: Both compounds are synthesized via alkylation and coupling reactions, but the target compound requires additional steps to introduce the pyrazolo-pyrimidinone moiety .
Feature Target Compound Compound 67 ()
Core Structure 1,8-Naphthyridine-3-carboxamide 1,5-Naphthyridine-3-carboxamide
N3 Substituent Pyrazolo-pyrimidinone-2-methylbenzyl 3,5-Dimethyladamantyl
1-Position Substituent Ethyl Pentyl
Yield Not reported 25%

The adamantyl group in 67 may enhance lipophilicity and target binding, while the pyrazolo-pyrimidinone in the target compound could improve kinase selectivity due to its heterocyclic diversity .

Pyrimidinone-Containing Analogues

Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compound 3b in ) share a fused pyrimidinone core but differ in substitution patterns. Compound 3b includes a methoxy and methylpiperazinyl group, which enhance solubility and bioavailability. In contrast, the target compound’s 2-methylbenzyl group may prioritize hydrophobic interactions in binding pockets .

Carboxylic Acid vs. Carboxamide Derivatives

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () is a simpler analog lacking the carboxamide and pyrazolo-pyrimidinone side chain. The carboxylic acid form likely exhibits higher aqueous solubility but poorer cell permeability compared to the target compound’s carboxamide, which balances solubility and membrane penetration .

Analytical Techniques

  • Molecular Networking (LC-MS/MS): As described in , the target compound’s fragmentation pattern could be compared to analogs using cosine scores. For example, the pyrazolo-pyrimidinone moiety may yield unique fragment ions, distinguishing it from adamantyl- or piperazinyl-substituted analogs .

Implications for Drug Design

  • Bioactivity: The pyrazolo-pyrimidinone group may enhance kinase inhibition by mimicking ATP’s purine ring, a strategy seen in drugs like imatinib.
  • Pharmacokinetics : The 2-methylbenzyl group could prolong half-life via hydrophobic interactions with plasma proteins, whereas adamantyl or piperazinyl groups in analogs may alter distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.